molecular formula C17H16ClN5O2S B2991782 2-[1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-morpholin-4-ylethanone CAS No. 577756-78-6

2-[1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-morpholin-4-ylethanone

Cat. No. B2991782
CAS RN: 577756-78-6
M. Wt: 389.86
InChI Key: JFBMYGSVLMZUQB-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative containing a pyrazolo[3,4-d]pyrimidine linkage . Pyrazolopyrimidine is a fused nitrogen-containing heterocyclic ring system which is considered as a privileged core skeleton in biologically active compounds and is like a bioisostere of natural purine . Several pyrazolopyrimidine derivatives have received great attention due to their biological and pharmacological activities .


Synthesis Analysis

The synthesis of similar compounds has been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . In one example, the thiomethyl group was oxidized using m-chloroperbenzoic acid in anhydrous CHCl3 at room temperature, and subsequently, the sulfone group of the derivative was displaced by 1-butanol in the presence of diethanolamine and dimethyl sulfoxide (DMSO) to afford the final compound .


Molecular Structure Analysis

The molecular structure of this compound features the privileged pyrazolo[3,4-d]pyrimidine scaffold . Molecular docking simulation of similar compounds confirmed a good fit into the active site of certain enzymes through essential hydrogen bonding .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include oxidation, displacement, and cycloaddition reactions .

Scientific Research Applications

Anticancer Activity

Pyrazolo[3,4-d]pyrimidines have been studied for their potential anticancer properties. Compounds with this scaffold have shown cytotoxic activities against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with some compounds exhibiting better cytotoxicity than standard drugs like doxorubicin .

CDK2 Inhibition

Some pyrazolo[3,4-d]pyrimidines have been designed as novel CDK2 targeting compounds. CDK2 inhibition is an appealing target for cancer treatment that aims to selectively target tumor cells .

Antifungal Activities

Novel derivatives of pyrazolo[3,4-d]pyrimidines have been synthesized and evaluated for their antifungal activities. These studies aim to discover and develop new fungicides with novel scaffolds or modes of action .

Antibacterial Evaluation

Pyrazolo[3,4-d]pyrimidines have also been explored for their antibacterial activity against bacteria like Staphylococcus aureus and Escherichia coli. They have been tested in combination with clinically used antibiotics such as ampicillin and kanamycin .

In Vivo Anticancer Activity

Some pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their in vivo anticancer activity in cancer models, showing promising results .

Vascular Smooth Muscle Cell Activity

Related compounds have been studied for their effects on vascular smooth muscle cells and their ability to reduce contractile forces generated by intact mouse aorta tissue .

Future Directions

The future directions for this compound could involve further investigations into its biological activity, mechanism of action, and potential therapeutic applications. The development of novel compounds featuring the pyrazolo[3,4-d]pyrimidine scaffold is an active area of research, with a focus on their synthesis, biological activity, and potential as therapeutic agents .

properties

IUPAC Name

2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2S/c18-12-1-3-13(4-2-12)23-16-14(9-21-23)17(20-11-19-16)26-10-15(24)22-5-7-25-8-6-22/h1-4,9,11H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBMYGSVLMZUQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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